molecular formula C15H16FNO B1273961 N-benzyl-2-(2-fluorophenoxy)ethanamine CAS No. 884497-70-5

N-benzyl-2-(2-fluorophenoxy)ethanamine

Cat. No. B1273961
M. Wt: 245.29 g/mol
InChI Key: RAQVOXNSOSDWHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(2-fluorophenoxy)ethanamine” can be represented by the linear formula C15 H16 F N O . The InChI code for this compound is 1S/C15H16FNO.ClH/c16-14-8-4-5-9-15 (14)18-11-10-17-12-13-6-2-1-3-7-13;/h1-9,17H,10-12H2;1H .


Physical And Chemical Properties Analysis

“N-benzyl-2-(2-fluorophenoxy)ethanamine” is a solid at room temperature . It has a molecular weight of 281.76 .

Scientific Research Applications

Neurochemical Pharmacology

N-benzyl-2-(2-fluorophenoxy)ethanamine and related compounds have been studied for their neurochemical pharmacological properties. In a study by Eshleman et al. (2018), substituted N-benzylphenethylamines, which are structurally related, were shown to be high potency agonists at 5-HT2A receptors. These compounds were compared with hallucinogens and stimulants, demonstrating notable efficacy at 5-HT2A and 5-HT2C receptors, consistent with hallucinogenic activity, but limited psychostimulant activity. This suggests potential applications in neuropharmacology and the study of serotonin-related brain functions (Eshleman et al., 2018).

Pharma Market Reflections

Habernickel's 2003 study reflects on the pharmaceutical market, noting the use of certain 2-substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, similar to N-benzyl-2-(2-fluorophenoxy)ethanamine, as anti-dopaminergic agents. These are used for treating schizophrenia, dependency, and neurodegenerative disorders, showcasing their broad therapeutic potential (Habernickel, 2003).

Binding Protein Characterization in Parasites

A study by Betbeder et al. (1993) characterized a binding protein in Trypanosoma equiperdum for a family of benzyl-phenoxy-ethanamine derivatives, including compounds structurally related to N-benzyl-2-(2-fluorophenoxy)ethanamine. This study highlighted the correlation between binding affinity and trypanocidal activity, suggesting the potential application of these compounds in parasitology (Betbeder et al., 1993).

Fluorinated Derivatives for Intracellular pH Measurement

Rhee et al. (1995) investigated fluorinated derivatives, including compounds similar to N-benzyl-2-(2-fluorophenoxy)ethanamine, for measuring intracellular pH. This study indicates the potential utility of these compounds in developing pH-sensitive probes for biological research (Rhee et al., 1995).

Hepatic Cytochrome P450 Enzymes Metabolism Study

A study by Nielsen et al. (2017) explored the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine (NBOMe) compounds, related to N-benzyl-2-(2-fluorophenoxy)ethanamine, focusing on the role of hepatic cytochrome P450 enzymes. This research is vital for understanding drug metabolism and potential drug-drug interactions in the context of these compounds (Nielsen et al., 2017).

Fluorinated o-Aminophenol Derivatives

In a study by Reger et al. (2006), new N,N,N-heteroscorpionates based on 2,2'-bis(pyrazolyl)ethanamine and derivatives, akin to N-benzyl-2-(2-fluorophenoxy)ethanamine, were synthesized. This work contributes to the field of inorganic chemistry, demonstrating the application of these compounds in designing ligands for probing supramolecular interactions (Reger et al., 2006).

Safety And Hazards

The safety data sheet (SDS) for “N-benzyl-2-(2-fluorophenoxy)ethanamine” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Therefore, it should be handled with care.

properties

IUPAC Name

N-benzyl-2-(2-fluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQVOXNSOSDWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394898
Record name N-benzyl-2-(2-fluorophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-fluorophenoxy)ethanamine

CAS RN

884497-70-5
Record name N-benzyl-2-(2-fluorophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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